molecular formula C7H10BrNS B2634233 4-Bromo-2-(tert-butyl)thiazole CAS No. 959238-21-2

4-Bromo-2-(tert-butyl)thiazole

Cat. No.: B2634233
CAS No.: 959238-21-2
M. Wt: 220.13
InChI Key: MBCNEXNLPXCWIP-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound has a molecular formula of C7H10BrNS and a molecular weight of 220.13 g/mol . Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Mechanism of Action

Mode of Action

Thiazole derivatives are known for their versatile reactivity due to the presence of sulfur and nitrogen in the ring structure . This allows them to participate in various types of reactions, potentially leading to diverse biological effects.

Biochemical Pathways

Thiazole compounds can potentially influence a wide range of biochemical pathways due to their reactivity .

Pharmacokinetics

Its molecular weight of 22013 suggests that it may have suitable properties for bioavailability, as compounds with a molecular weight under 500 are generally considered to have good oral bioavailability.

Result of Action

As a thiazole derivative, it may have a range of potential effects depending on its specific interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)thiazole typically involves the bromination of 2-(tert-butyl)thiazole. One common method includes the reaction of 2-(tert-butyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-(tert-butyl)thiazole derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-(tert-butyl)thiazole.

Scientific Research Applications

4-Bromo-2-(tert-butyl)thiazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active thiazole derivatives.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(tert-butyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-bromo-2-tert-butyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCNEXNLPXCWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-21-2
Record name 4-bromo-2-(tert-butyl)thiazole
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